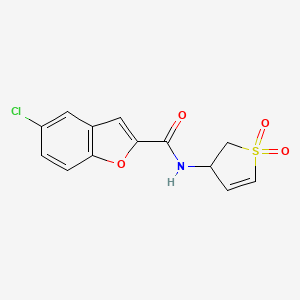

5-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

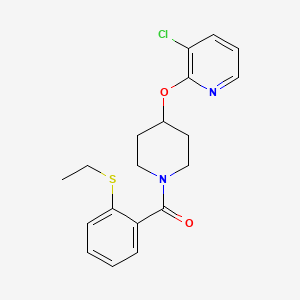

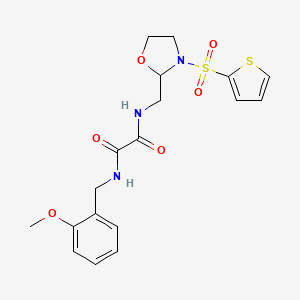

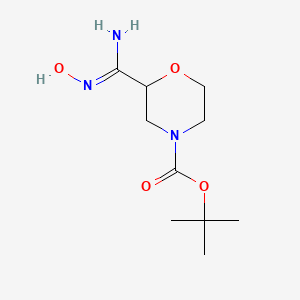

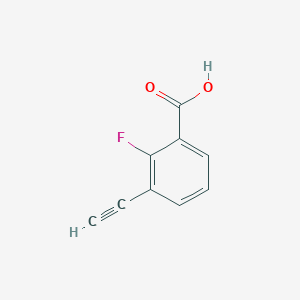

5-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzofuran-2-carboxamide is a synthetic organic compound . It belongs to the family of heterocyclic compounds and possesses a 1,1-dioxido-2,3-dihydrothiophen skeleton.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol.Molecular Structure Analysis

The molecular formula of this compound is C13H10ClNO4S . It shares a similar structure with other heterocyclic compounds, particularly those with a 1,1-dioxido-2,3-dihydrothiophen skeleton.Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : A series of derivatives including 5-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzofuran-2-carboxamide have been synthesized and characterized. These compounds have been substantiated through various spectral studies like 1H NMR, 13C NMR, IR, and mass spectra, providing insights into their chemical structures and potential applications in pharmaceutical research (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antimicrobial Properties

- In Vitro Antimicrobial Screening : Certain derivatives have been screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, showing potential as antimicrobial agents. This highlights the relevance of these compounds in developing new antibacterial drugs (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Applications in Neurodegenerative Diseases

- β-Amyloid Aggregation Inhibition : Some derivatives of benzofuran, like 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, have been synthesized and identified as potent β-amyloid aggregation inhibitors. This suggests potential therapeutic applications in the treatment of neurodegenerative diseases like Alzheimer’s (Choi, Seo, Son, & Kang, 2003).

Anticancer and Anti-inflammatory Applications

- Novel Anticancer Agents : The synthesis of novel benzodifuranyl derivatives, including benzofuran carboxamide compounds, has shown promising results as anti-inflammatory and analgesic agents. These findings open up possibilities for the development of new anticancer drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Serotonin Receptor Antagonism

- Serotonin-3 (5-HT3) Receptor Antagonists : Studies have synthesized and evaluated derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These compounds are significant for their potential use in treating conditions related to serotonin dysregulation, such as anxiety and depression (Kuroita, Sakamori, & Kawakita, 1996).

Mechanism of Action

Target of Action

The primary targets of the compound “5-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzofuran-2-carboxamide” are currently unknown

Mode of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

properties

IUPAC Name |

5-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-9-1-2-11-8(5-9)6-12(19-11)13(16)15-10-3-4-20(17,18)7-10/h1-6,10H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGTWZPQGBKADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)C2=CC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)

![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)